molecular formula C15H18O2S B14622209 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- CAS No. 58174-73-5

2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-

Cat. No.: B14622209
CAS No.: 58174-73-5
M. Wt: 262.4 g/mol
InChI Key: RXJSEJCMVJACFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered ring compounds containing five carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a phenylthioethynyl group attached to the tetrahydropyran ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethyltetrahydropyran-4-one with phenylthioacetylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenylthioethynyl group in 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

58174-73-5

Molecular Formula

C15H18O2S

Molecular Weight

262.4 g/mol

IUPAC Name

2,2-dimethyl-4-(2-phenylsulfanylethynyl)oxan-4-ol

InChI

InChI=1S/C15H18O2S/c1-14(2)12-15(16,8-10-17-14)9-11-18-13-6-4-3-5-7-13/h3-7,16H,8,10,12H2,1-2H3

InChI Key

RXJSEJCMVJACFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(C#CSC2=CC=CC=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.